molecular formula C14H12FNOS B1212796 3-(4-fluorophenyl)-N-(2-thienylmethyl)acrylamide

3-(4-fluorophenyl)-N-(2-thienylmethyl)acrylamide

Cat. No. B1212796
M. Wt: 261.32 g/mol
InChI Key: FHMIMWWQRYDTRF-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)-2-propenamide is a member of cinnamamides and a secondary carboxamide.

Scientific Research Applications

Corrosion Inhibition

Acrylamide derivatives have been studied for their effectiveness as corrosion inhibitors. For example, certain acrylamide derivatives have been shown to be effective in preventing corrosion of copper in nitric acid solutions. These compounds, characterized using methods such as Fourier-transform infrared spectroscopy and mass spectroscopy, demonstrate potential as mixed-type inhibitors, significantly reducing the value of double-layer capacitance in corrosive environments (Abu-Rayyan et al., 2022).

Protein Research

Acrylamide is also useful in biochemical research, particularly in studying protein structures. For instance, it has been used as a quencher of tryptophanyl fluorescence in proteins, offering insights into the exposure of tryptophan residues in various proteins. This method aids in understanding protein conformational changes and inhibitor binding to enzymes (Eftink & Ghiron, 1976).

Drug Discovery and Binding Studies

In drug discovery, acrylamide derivatives have been examined for their binding to biological targets. For instance, 3-(4-fluorophenyl)-N-((4-fluorophenyl)sulphonyl)acrylamide (FFSA) is a potential tubulin polymerisation inhibitor. Studies involving molecular docking and dynamics have explored its binding to tubulin, providing valuable insights for designing new compounds with higher affinity to tubulin (Liao et al., 2015).

KCNQ2 Potassium Channel Openers

Acrylamides have been synthesized to study their effects on potassium currents, particularly in relation to KCNQ2 potassium channels. These studies contribute to understanding the pharmacophore of acrylamides and identifying potential therapeutic agents for conditions like migraine (Wu et al., 2004).

Recognition of Hydrophilic Compounds

Certain acrylamide oligomers can selectively recognize hydrophilic compounds, transferring them from aqueous solutions to organic media. This property is significant for applications in chemical separations and analysis (Sawada et al., 2000).

Environmental and Health Safety

Acrylamide's wide use in industrial and laboratory settings has prompted research into its environmental and health impacts. Studies cover its use in soil conditioning, wastewater treatment, and as a solid support in protein electrophoresis, addressing issues related to exposure, metabolism, and potential health risks (Friedman, 2003), (Smith & Oehme, 1991).

Biocompatible Macromolecular Luminogens

Research into biocompatible macromolecular luminogens incorporating acrylamide units has shown promise for applications in sensing and removal of metal ions, such as Fe(III) and Cu(II), from solutions. This has implications for environmental monitoring and water treatment processes (Dutta et al., 2020).

properties

Molecular Formula

C14H12FNOS

Molecular Weight

261.32 g/mol

IUPAC Name

(E)-3-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide

InChI

InChI=1S/C14H12FNOS/c15-12-6-3-11(4-7-12)5-8-14(17)16-10-13-2-1-9-18-13/h1-9H,10H2,(H,16,17)/b8-5+

InChI Key

FHMIMWWQRYDTRF-VMPITWQZSA-N

Isomeric SMILES

C1=CSC(=C1)CNC(=O)/C=C/C2=CC=C(C=C2)F

SMILES

C1=CSC(=C1)CNC(=O)C=CC2=CC=C(C=C2)F

Canonical SMILES

C1=CSC(=C1)CNC(=O)C=CC2=CC=C(C=C2)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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